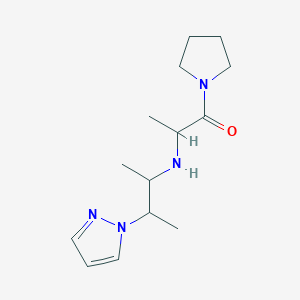

![molecular formula C14H18FNO4S B7573668 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone](/img/structure/B7573668.png)

2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone, also known as Fesoterodine, is a chemical compound that belongs to the class of antimuscarinic drugs. It is primarily used for the treatment of overactive bladder syndrome, a condition characterized by urinary incontinence, urgency, and frequency. Fesoterodine works by blocking the action of acetylcholine on the muscarinic receptors in the bladder, thereby reducing the involuntary contractions of the bladder muscle.

Scientific Research Applications

2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone has been extensively studied for its therapeutic potential in the treatment of overactive bladder syndrome. It has been shown to be effective in reducing urinary incontinence, urgency, and frequency in clinical trials. In addition, this compound has also been investigated for its potential use in the treatment of other conditions such as interstitial cystitis, nocturnal enuresis, and neurogenic bladder.

Mechanism of Action

2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone works by blocking the action of acetylcholine on the muscarinic receptors in the bladder. Acetylcholine is a neurotransmitter that stimulates the contraction of the bladder muscle. By blocking the muscarinic receptors, this compound reduces the involuntary contractions of the bladder muscle, thereby reducing the symptoms of overactive bladder syndrome.

Biochemical and Physiological Effects:

This compound is rapidly absorbed after oral administration and reaches peak plasma concentration within 5 hours. It is extensively metabolized in the liver and excreted in the urine. This compound has a half-life of approximately 7-8 hours. The biochemical and physiological effects of this compound are primarily related to its action on the muscarinic receptors in the bladder. It reduces the involuntary contractions of the bladder muscle, thereby reducing the symptoms of overactive bladder syndrome.

Advantages and Limitations for Lab Experiments

2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has been extensively studied for its therapeutic potential in the treatment of overactive bladder syndrome. However, there are some limitations to its use in lab experiments. This compound is primarily used for the treatment of overactive bladder syndrome, and its effects on other conditions are not well established. In addition, this compound has been reported to cause some side effects, such as dry mouth, constipation, and blurred vision, which may affect the results of lab experiments.

Future Directions

There are several future directions for the research on 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone. One of the areas of interest is the potential use of this compound in the treatment of interstitial cystitis, a chronic inflammatory condition of the bladder. Another area of interest is the investigation of the long-term effects of this compound on bladder function and the potential development of tolerance to its effects. In addition, the development of new formulations of this compound, such as extended-release formulations, may improve its efficacy and reduce its side effects. Finally, the investigation of the potential use of this compound in combination with other drugs for the treatment of overactive bladder syndrome may also be an area of future research.

Conclusion:

In conclusion, this compound is a well-established compound with a known synthesis method. It has been extensively studied for its therapeutic potential in the treatment of overactive bladder syndrome. This compound works by blocking the action of acetylcholine on the muscarinic receptors in the bladder, thereby reducing the involuntary contractions of the bladder muscle. This compound has several advantages for lab experiments, but there are also some limitations to its use. Future research on this compound may focus on its potential use in the treatment of other conditions, the investigation of its long-term effects, the development of new formulations, and its use in combination with other drugs.

Synthesis Methods

2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone is synthesized by reacting 3-fluorophenylethylamine with morpholine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reacted with ethyl chloroformate and sodium hydrogen sulfite to obtain this compound. The synthesis method is well established and has been reported in several scientific journals.

properties

IUPAC Name |

2-[1-(3-fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4S/c1-11(12-3-2-4-13(15)9-12)21(18,19)10-14(17)16-5-7-20-8-6-16/h2-4,9,11H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEIRQSMEJVDHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)S(=O)(=O)CC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-N-[[4-[methyl(propan-2-yl)carbamoyl]phenyl]methyl]pyridine-2-carboxamide](/img/structure/B7573593.png)

![4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene](/img/structure/B7573600.png)

![1-[2-[1-[(4-Methylquinazolin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573602.png)

![6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B7573606.png)

![1-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7573614.png)

![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea](/img/structure/B7573623.png)

![2-(5-chloro-3-methyl-1,2-oxazol-4-yl)-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B7573624.png)

![[1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea](/img/structure/B7573632.png)

![N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B7573648.png)

![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7573655.png)

![N-[2-(3-methylbutyl)-1,3-dihydroisoindol-4-yl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B7573676.png)

![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)